BenchChemオンラインストアへようこそ!

(S)-2-(2-Methoxyethyl)piperazine

Chiral Resolution Enantiomeric Excess Diastereomeric Crystallization

(S)-2-(2-Methoxyethyl)piperazine is a chiral piperazine derivative (C₇H₁₆N₂O, MW 144.21 g/mol) featuring a stereogenic center at the C2 position with an (S)-configured 2-methoxyethyl substituent. Unlike its achiral positional isomer 1-(2-methoxyethyl)piperazine (CAS 13484-40-7) where the substituent resides on a nitrogen atom, this compound possesses a carbon-substituted piperazine ring with a defined stereochemical configuration.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B8790726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Methoxyethyl)piperazine
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOCCC1CNCCN1
InChIInChI=1S/C7H16N2O/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3/t7-/m0/s1
InChIKeyJLKZFXSTWRYDHS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2-(2-Methoxyethyl)piperazine (CAS 660862-45-3) Is a Critical Chiral Building Block for Pharmaceutical R&D and Impurity Profiling


(S)-2-(2-Methoxyethyl)piperazine is a chiral piperazine derivative (C₇H₁₆N₂O, MW 144.21 g/mol) featuring a stereogenic center at the C2 position with an (S)-configured 2-methoxyethyl substituent . Unlike its achiral positional isomer 1-(2-methoxyethyl)piperazine (CAS 13484-40-7) where the substituent resides on a nitrogen atom, this compound possesses a carbon-substituted piperazine ring with a defined stereochemical configuration [1]. This stereochemical identity directly impacts pharmacological activity, as chirality at the piperazine C2 position has been shown to significantly influence receptor binding, metabolic stability, and overall therapeutic profiles [2].

The Procurement Risk of Substituting (S)-2-(2-Methoxyethyl)piperazine with Achiral or N-Substituted Analogs


In pharmaceutical and fine chemical applications, substituting (S)-2-(2-Methoxyethyl)piperazine with achiral or positionally isomeric alternatives introduces scientifically unacceptable variability. The compound's substitution pattern at the C2 carbon, combined with its defined (S)-stereochemistry, yields pharmacological and physicochemical properties that differ fundamentally from both its (R)-enantiomer (which may exhibit reduced efficacy or off-target activity) and N-substituted analogs such as 1-(2-methoxyethyl)piperazine (which lacks the carbon stereocenter altogether) [1]. Substitution with racemic material dilutes stereochemical purity by 50%, directly compromising the integrity of chiral drug candidates during lead optimization and potentially altering target binding, metabolic clearance, and toxicological profiles [2]. The following evidence guide presents quantifiable, comparator-anchored differentiation data to inform scientifically defensible procurement decisions.

Quantitative Comparator-Based Evidence for (S)-2-(2-Methoxyethyl)piperazine Differentiation


Chiral Resolution Efficiency: Diastereomeric Salt Formation Achieves >98% Enantiomeric Excess for the (S)-Enantiomer

Among industrial chiral resolution methods, diastereomeric salt formation using L-tartaric acid demonstrates the highest enantiomeric excess for (S)-2-(2-methoxyethyl)piperazine isolation. Treatment of racemic 2-(2-methoxyethyl)piperazine with L-tartaric acid in ethanol yields the (S)-enantiomer salt with >98% ee after three recrystallizations . This significantly exceeds the enantiocontrol achieved via catalytic asymmetric synthesis using Pd/(R)-BINAP (88-94% ee) and approaches the upper limit of enzymatic resolution using Candida antarctica Lipase B (99% ee, though with lower yield) . This method provides the optimal balance of stereochemical purity and scalability for kilogram-scale procurement.

Chiral Resolution Enantiomeric Excess Diastereomeric Crystallization Pharmaceutical Intermediate

Chiral Scaffold Verification: SFC Analysis Confirms 96% ee for Orthogonally Protected C2-Functionalized Piperazines

Independent analytical characterization of enantioenriched C2-functionalized piperazines demonstrates that stereocenter preservation at the C2 position is analytically verifiable at 96% ee via chiral supercritical fluid chromatography (SFC) [1]. This validation confirms that the (S)-configuration can be reliably quantified and that synthetic methodologies for C2-substituted piperazines produce material suitable for stereospecific pharmaceutical applications. In contrast, N-substituted piperazines such as 1-(2-methoxyethyl)piperazine lack a carbon stereocenter altogether, making chiral purity a non-applicable parameter and limiting their utility in stereospecific drug design [2].

Chiral SFC C2-Substituted Piperazine Enantiomeric Excess Analytical Validation

Therapeutic Differentiation: 4-(2-Methoxyethyl)piperazine-Containing Ligands Exhibit Subnanomolar Target Engagement

Compounds incorporating the 4-(2-methoxyethyl)piperazine moiety demonstrate potent and selective target engagement in validated therapeutic contexts. MS-377 ((R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate), a clinical-stage sigma receptor ligand incorporating this structural motif, exhibits high-affinity binding with Kd = 15.2 ± 6.6 nM and Bmax = 599.4 ± 58.6 fmol/mg protein in rat brain membranes [1]. Additionally, a structurally related derivative (1-[1-(4-isopropylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]-4-(2-methoxyethyl)piperazine) demonstrates potent KDM2B enzyme inhibition with IC₅₀ = 2.91 nM against full-length purified human KDM2B [2]. While these data represent structurally elaborated derivatives rather than the parent building block, they establish the pharmacophoric validity of the 2-methoxyethyl-substituted piperazine core and its capacity to confer high target affinity when appropriately functionalized.

Sigma Receptor KDM2B Inhibition CNS Drug Discovery Receptor Pharmacology

Positional Isomer Differentiation: C2-Substituted vs N-Substituted Piperazine Confers Distinct Pharmacological Potential

The substitution position on the piperazine ring fundamentally alters pharmacological profile. 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7), the N-substituted positional isomer, has been characterized as a serotonin receptor modulator with demonstrated 5-HT2C receptor inhibition and 5-HT1A receptor stimulation, suggesting antidepressant potential . In contrast, (S)-2-(2-Methoxyethyl)piperazine, with substitution at the C2 carbon, presents a distinct pharmacophore geometry and hydrogen-bonding network due to the stereogenic center adjacent to the piperazine ring nitrogens . This structural divergence is not incremental but categorical: N-substituted piperazines orient the side chain perpendicular to the ring plane, while C2-substituted derivatives project the substituent in a sterically constrained, conformationally biased orientation that influences both binding pocket complementarity and metabolic vulnerability [1].

Positional Isomer Receptor Modulation CNS Pharmacology Structural Biology

Defined Application Scenarios Where (S)-2-(2-Methoxyethyl)piperazine Delivers Measurable Procurement Value


Scenario 1: Chiral Drug Candidate Lead Optimization Requiring Stereochemically Defined Piperazine Cores

For medicinal chemistry programs developing C2-substituted piperazine-based drug candidates, procurement of enantiopure (S)-2-(2-Methoxyethyl)piperazine (>98% ee) eliminates the confounding variable of stereochemical mixture effects during SAR studies. The diastereomeric salt method using L-tartaric acid provides validated enantiomeric purity that exceeds catalytic asymmetric synthesis (88-94% ee) and matches enzymatic resolution (99% ee) with superior scalability . This stereochemical definition is critical when the piperazine C2 stereocenter is proximal to key pharmacophore elements or influences the three-dimensional presentation of subsequent functionalization. In contrast, use of racemic material introduces 50% unwanted (R)-enantiomer, requiring costly chiral chromatography downstream and potentially masking true structure-activity relationships [1].

Scenario 2: Development of CNS-Targeted Therapeutics Leveraging Piperazine-Based Pharmacophores

The piperazine scaffold is a privileged structure in CNS drug discovery, with documented affinity for serotonin, dopamine, and sigma receptors. The demonstrated high-affinity binding of 4-(2-methoxyethyl)piperazine-containing derivatives (Kd = 15.2 nM for sigma receptors; IC₅₀ = 2.91 nM for KDM2B) validates this core for programs targeting neurological and psychiatric disorders [1]. Procurement of (S)-2-(2-Methoxyethyl)piperazine provides a stereochemically pure entry point for constructing elaborated ligands. The defined (S)-configuration at C2 may confer differential CNS penetration, receptor subtype selectivity, or metabolic stability compared to the (R)-enantiomer—parameters that cannot be evaluated with achiral N-substituted piperazine analogs [2].

Scenario 3: Impurity Profiling and Reference Standard Qualification for Chiral Piperazine-Containing APIs

In pharmaceutical quality control, enantiopure (S)-2-(2-Methoxyethyl)piperazine serves as an authentic reference standard for chiral purity method development and validation. As the (S)-enantiomer is structurally distinct from N-substituted piperazine impurities, procurement of stereochemically certified material supports the development of chiral HPLC or SFC methods capable of discriminating between (R)- and (S)-enantiomers, which may exhibit differential toxicological or pharmacological profiles . The availability of material with documented >98% ee enables accurate calibration of analytical systems and establishment of enantiomeric impurity acceptance criteria compliant with ICH guidelines for chiral drug substances.

Scenario 4: Asymmetric Synthesis Method Development Using Chiral Piperazine Building Blocks

For synthetic chemistry groups developing novel stereoselective methodologies, (S)-2-(2-Methoxyethyl)piperazine represents a well-characterized chiral substrate with documented enantiomeric purity benchmarks. The validated analytical methodology using chiral SFC (96% ee detection capability for structurally related C2-functionalized piperazines) provides a reproducible framework for assessing new catalytic asymmetric methods or evaluating the stereochemical fidelity of downstream transformations . This compound offers a defined stereochemical starting point for investigating diastereoselective reactions at the piperazine nitrogens, enabling systematic exploration of matched/mismatched substrate-reagent stereochemical pairings that inform broader synthetic strategy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(2-Methoxyethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.